Superior CYP11B2 Inhibitory Potency of 3-(1H-imidazol-1-ylmethyl)aniline vs. Fadrozole
3-(1H-imidazol-1-ylmethyl)aniline demonstrates significantly higher potency against aldosterone synthase (CYP11B2) compared to the clinically approved aromatase/CYP11B2 inhibitor, R-fadrozole. This 10-fold difference in IC50 highlights the compound's potential as a superior starting point for developing next-generation, high-potency CYP11B2 inhibitors [1].
| Evidence Dimension | Inhibition of CYP11B2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | R-fadrozole: IC50 = 6.0 nM |
| Quantified Difference | 10-fold higher potency for 3-(1H-imidazol-1-ylmethyl)aniline |
| Conditions | In vitro enzymatic assay. The assay for 3-(1H-imidazol-1-ylmethyl)aniline was performed on human CYP11B2, pH and temperature not specified in the publication [2]. The assay for R-fadrozole was also performed on human CYP11B2 [1]. |
Why This Matters
Higher potency allows for lower dosing, potentially reducing off-target effects and improving the therapeutic window, making it a more attractive candidate for drug development.
- [1] Roumen, L., et al. (2010). Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). Journal of Medicinal Chemistry, 53(4), 1712-1725. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. (n.d.). Ligand: 3-(1H-imidazol-1-ylmethyl)aniline. View Source
